1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, each substituted with an ethyl group, and connected through a methanamine linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings. This can be achieved by reacting hydrazine with 1,3-diketones under acidic or basic conditions.
Ethylation: The pyrazole rings are then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Methanamine Linkage: The final step involves the formation of the methanamine linkage. This can be done by reacting the ethylated pyrazole rings with formaldehyde and a primary amine under reductive amination conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the methanamine linkage, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine include:
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with potential biological activity.
1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine: Another pyrazole-based compound with different substitution patterns.
1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its dual pyrazole rings and methanamine linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
AKRBHRMPCVUPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CC.Cl |
Origin of Product |
United States |
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